REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.C[N:19]([CH3:22])C=O>ClCCl>[CH2:22]([NH:19][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=1[F:1])[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]=1
|
Name
|
|
Quantity
|
313 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 36 hours
|
Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane (4 mL)
|
Type
|
ADDITION
|
Details
|
To this solution were added benzylamine (0.19 mL) and triethylamine (0.47 mL)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with diluted hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 436 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |